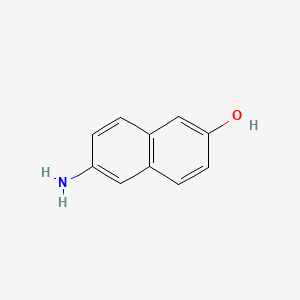

6-Amino-2-naphthalenol

Vue d'ensemble

Description

6-Amino-2-naphthalenol is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

6-Aminonaphthalen-2-ol, also known as 6-Amino-2-naphthalenol, is a reactive metabolite of naphthalene It is known that hydrogen peroxide and an amine, such as acetylcholine or histamine, are required for the formation of 6-aminonaphthalen-2-ol from naphthalene .

Mode of Action

It is believed to be carcinogenic because it can form dna adducts and lead to tumor formation .

Biochemical Pathways

Its formation from naphthalene involves the action of hydrogen peroxide and an amine .

Pharmacokinetics

It is known that this compound can be found in the urine , suggesting that it is metabolized and excreted by the body.

Result of Action

It is known to be carcinogenic, capable of forming dna adducts and leading to tumor formation .

Action Environment

It is known that this compound is a reactive metabolite of naphthalene , suggesting that its formation and action may be influenced by factors that affect naphthalene metabolism.

Analyse Biochimique

Biochemical Properties

6-Amino-2-naphthalenol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme tyrosinase, which is involved in the biosynthesis of melanin. This compound acts as a substrate for tyrosinase, leading to the formation of colored products that are useful in biochemical assays . Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein folding and stability.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This modulation can impact various cellular functions, including cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been observed to affect the expression of genes involved in oxidative stress response, thereby influencing cellular redox balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . This inhibition can lead to changes in metabolic pathways and cellular functions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical studies. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially when exposed to light and air . Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects becoming more pronounced over extended periods of exposure . These temporal effects are crucial for understanding the long-term impact of this compound in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing antioxidant defenses and modulating immune responses . At high doses, this compound can exhibit toxic effects, including oxidative stress, cellular damage, and adverse effects on organ function . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies to avoid potential toxicity while maximizing the beneficial effects of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways is its involvement in the metabolism of aromatic amines, where it undergoes enzymatic transformations to form different metabolites . These metabolic reactions can influence the overall metabolic flux and levels of specific metabolites in the cell. Additionally, this compound can affect the activity of enzymes involved in the detoxification of reactive oxygen species, thereby modulating cellular oxidative stress levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters and amino acid transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These transport and distribution mechanisms are critical for understanding the cellular dynamics and bioavailability of this compound.

Subcellular Localization

The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications. This compound can localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects . The localization of this compound to these organelles can be mediated by specific targeting sequences or interactions with organelle-specific proteins . Understanding the subcellular localization of this compound is essential for elucidating its precise role in cellular processes and functions.

Activité Biologique

6-Amino-2-naphthalenol (also known as 6-amino-2-naphthol) is a compound that has garnered attention due to its diverse biological activities. This article reviews the pharmacological properties, synthesis methods, and potential therapeutic applications of this compound, supported by relevant studies and data.

This compound is an amino derivative of naphthol, characterized by the presence of an amino group at the 6-position of the naphthalene ring. The synthesis of this compound can be achieved through various methods, including:

- Direct Amination : Utilizing copper-catalyzed Ullmann-type C–N bond formation reactions.

- Cascade Synthetic Approaches : Involving methylation followed by amination and demethylation of 2-bromo-6-naphthol .

These methods have been optimized for yield and efficiency, with one study reporting a maximum yield of 61% using a combination of copper sulfate and sodium ascorbate as catalysts .

Antioxidant Properties

Research indicates that compounds related to naphthol, including this compound, exhibit significant antioxidant activity. A comparative study highlighted that various naphthol derivatives demonstrated varying degrees of free radical scavenging capabilities. For instance, 1-naphthol and 2-naphthol derivatives showed notable activity in DPPH and ABTS radical scavenging assays . Although specific data for this compound was not detailed in these studies, the structural similarities suggest potential antioxidant properties.

Anticancer Activity

The carcinogenic potential of compounds related to naphthol has been extensively studied. While some derivatives are known to induce tumors in animal models, others like this compound may exhibit cytotoxic effects on cancer cells. Azo dyes containing amino groups have shown hepatocarcinogenicity; thus, further investigation into the anticancer properties of this compound is warranted .

Table 1: Summary of Biological Activities Related to Naphthol Derivatives

| Activity Type | Related Compounds | Observations |

|---|---|---|

| Antioxidant | 1-Naphthol, 2-Naphthol | Significant free radical scavenging activity |

| Anticancer | Azo dyes (e.g., 4-aminoazobenzene) | Induces tumors in various animal models |

| Cytotoxicity | Various naphthol derivatives | Potential for selective toxicity in cancer cells |

Case Studies

- Antioxidant Activity Assessment : A study evaluated the antioxidant capacity of different naphthalene derivatives, including their ability to scavenge DPPH radicals. The results indicated that while some sulfated forms retained antioxidant activity, further research is needed to understand the implications for compounds like this compound .

- Carcinogenicity Studies : Research on azo dyes has shown that many compounds with similar structures can lead to significant health risks, including carcinogenic effects in animal models. The relationship between structure and biological activity emphasizes the need for careful evaluation of compounds like this compound .

Applications De Recherche Scientifique

Catalytic Applications

One of the prominent applications of 6-amino-2-naphthalenol is its role as a catalyst in organic reactions. A notable example involves the use of 6-amino-2-naphthol immobilized on magnetic nanoparticles as a catalyst for synthesizing spirochromene derivatives. This approach not only improves reaction efficiency but also allows for easy recovery and reuse of the catalyst, highlighting its potential for sustainable practices in chemical synthesis .

Table 1: Catalytic Applications of this compound

| Catalytic Reaction | Catalyst Form | Outcome |

|---|---|---|

| Synthesis of spirochromenes | CoFe₂O₄@6-amino-2-naphthol | High yield and reusability |

| One-pot synthesis of aminoalkyl naphthols | 6-amino-2-naphthol derivatives | Eco-friendly process with diverse products |

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its biological activities. Research indicates that it possesses potential anticancer properties due to its ability to induce apoptosis in cancer cells. For example, studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells .

Case Study: Anticancer Activity

A study focusing on the cytotoxicity of 6-amino-2-naphthol derivatives revealed significant activity against HepG2 cells with an IC50 value of 2.57 µM. The mechanism was linked to the induction of oxidative stress and apoptosis pathways, suggesting potential therapeutic applications in cancer treatment .

Environmental Applications

The compound has also been explored for its role in environmental applications, particularly in dye degradation processes. Azo dyes containing amino groups, including those derived from this compound, have been studied for their environmental impact due to their carcinogenic properties. Research emphasizes the need for effective degradation methods to mitigate their toxicity in aquatic environments .

Table 2: Environmental Impact Studies

| Study Focus | Findings | Recommendations |

|---|---|---|

| Toxicity of azo dyes | Carcinogenic potential linked to amino groups | Development of bioremediation strategies |

| Degradation methods for dyes | Effective microbial degradation observed | Further research on enzymatic pathways |

Propriétés

IUPAC Name |

6-aminonaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERBLGFKBWPCJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195895 | |

| Record name | 6-Amino-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4363-04-6 | |

| Record name | 6-Amino-2-naphthalenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004363046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminonaphthalen-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINO-2-NAPHTHALENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I965ZCO38C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.